

# H-0106 Dihydrochloride: A Technical Guide for Glaucoma Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

[Get Quote](#)

An In-depth Review of a Potent ROCK Inhibitor for Intraocular Pressure Reduction

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-0106 dihydrochloride**, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and its potential application in glaucoma research. This document collates available preclinical data, outlines relevant experimental protocols, and visualizes key biological pathways and workflows to support further investigation into this promising compound.

## Introduction to H-0106 Dihydrochloride and Glaucoma

Glaucoma is a progressive optic neuropathy characterized by the degeneration of retinal ganglion cells and subsequent vision loss. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). The trabecular meshwork (TM) is the primary site of aqueous humor outflow and regulation of IOP. Increased contractility of TM cells is associated with reduced aqueous humor outflow and a consequent increase in IOP.

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular contractility, actin cytoskeleton organization, and cell-matrix adhesions. Inhibition of ROCK in the trabecular meshwork leads to relaxation of the TM cells, an increase in aqueous

humor outflow, and a reduction in IOP. This has made ROCK a promising therapeutic target for glaucoma.

**H-0106 dihydrochloride** is an isoquinoline-5-sulfonamide derivative that has been identified as a potent ROCK inhibitor with strong IOP-lowering effects in preclinical primate models.[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

Property	Value
IUPAC Name	4-Chloro-5-[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride <a href="#">[2]</a>
Molecular Formula	C <sub>16</sub> H <sub>22</sub> Cl <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S <a href="#">[2]</a>
Molecular Weight	426.78 g/mol <a href="#">[2]</a>
CAS Number	1011465-90-9 <a href="#">[2]</a>
Appearance	White to off-white solid
Solubility	Soluble in aqueous solutions

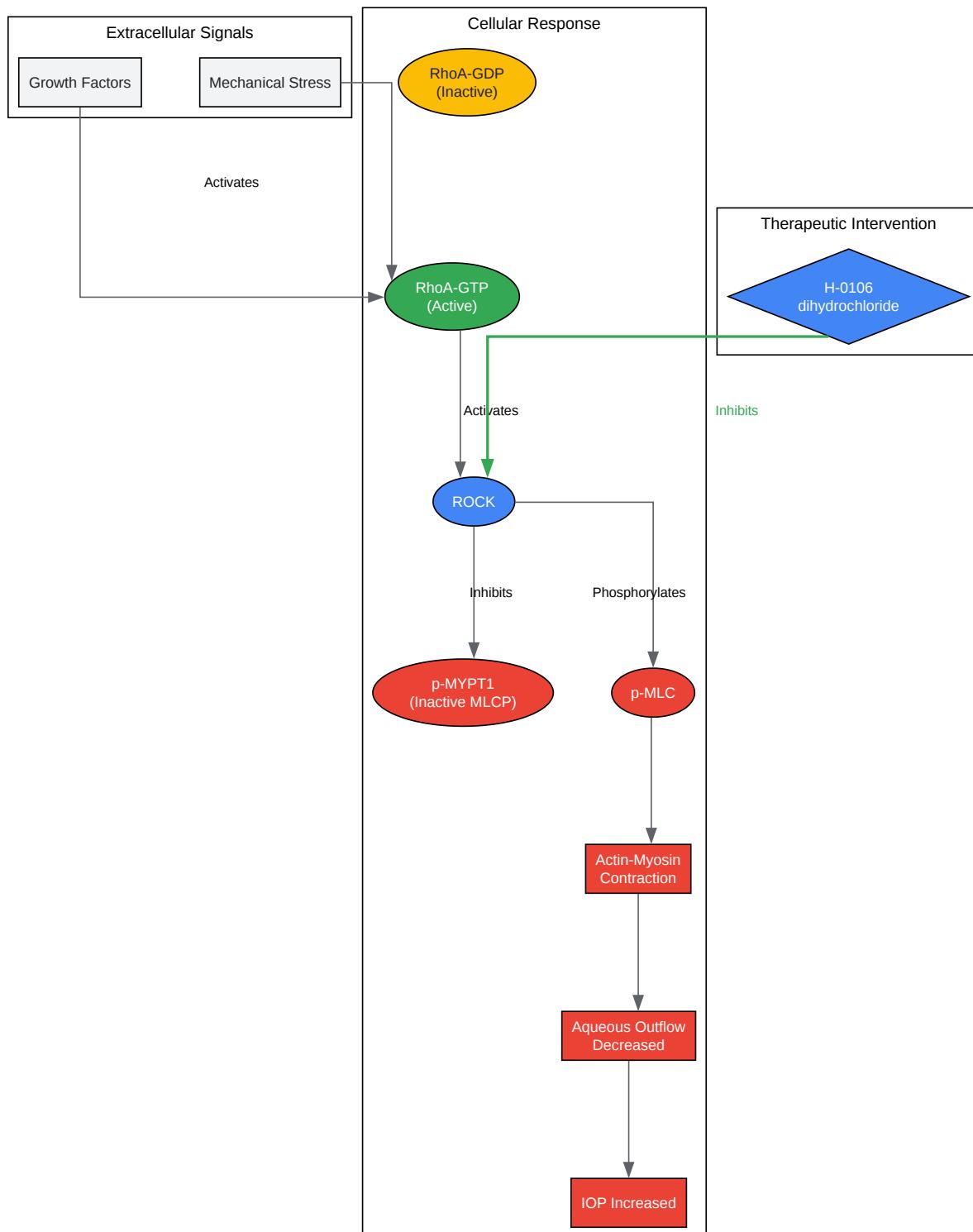
## Mechanism of Action: The RhoA/ROCK Signaling Pathway

**H-0106 dihydrochloride** exerts its IOP-lowering effect by inhibiting the RhoA/ROCK signaling pathway in the trabecular meshwork and Schlemm's canal cells. This pathway plays a crucial role in regulating the contractility of these cells, which in turn controls the outflow of aqueous humor.

The key steps in this signaling cascade and the point of intervention by H-0106 are as follows:

- Activation of RhoA: Various extracellular signals, such as growth factors and mechanical stress, can lead to the activation of the small GTPase RhoA.
- ROCK Activation: Activated RhoA (RhoA-GTP) binds to and activates ROCK.

- Phosphorylation of Downstream Targets: ROCK phosphorylates several downstream targets, most notably Myosin Light Chain (MLC) phosphatase (MYPT1) and MLC itself. Phosphorylation of MYPT1 inhibits its activity, leading to an increase in phosphorylated MLC.
- Cellular Contraction: Increased levels of phosphorylated MLC promote the interaction of actin and myosin filaments, leading to increased actin stress fiber formation, focal adhesions, and ultimately, increased cell contractility.
- Reduced Aqueous Outflow: In the trabecular meshwork, this increased contractility stiffens the tissue and reduces the effective filtration area, thereby increasing resistance to aqueous humor outflow and elevating IOP.
- Inhibition by H-0106: **H-0106 dihydrochloride**, as a ROCK inhibitor, competitively binds to the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets. This leads to a decrease in MLC phosphorylation, relaxation of the trabecular meshwork cells, and an increase in aqueous humor outflow, resulting in a reduction of IOP.

[Click to download full resolution via product page](#)**Figure 1:** RhoA/ROCK Signaling Pathway in Glaucoma and Inhibition by H-0106.

## Preclinical Efficacy

### In Vitro ROCK Inhibition

**H-0106 dihydrochloride** is part of a series of isoquinoline-5-sulfonamide compounds that have demonstrated potent inhibition of ROCK. While the specific  $IC_{50}$  for H-0106 has not been publicly disclosed in detail, the series of compounds to which it belongs exhibits  $IC_{50}$  values in the range of 18-48 nM for ROCK.[\[1\]](#)

Table 1: Comparative In Vitro ROCK Inhibition of Isoquinoline Sulfonamide Derivatives

Compound	ROCK1 $IC_{50}$ (nM)	ROCK2 $IC_{50}$ (nM)	Reference
H-0106 dihydrochloride	Data not available	18-48 (range for series) <a href="#">[1]</a>	<a href="#">[1]</a>
Ripasudil (K-115)	51	19	<a href="#">[3]</a>
Netarsudil (AR-13324)	~1	~1	Data from various sources
Y-27632	220	300	<a href="#">[4]</a>
H-1152	Data not available	1.6 (Ki)	MedChemExpress
Fasudil (HA-1077)	330 (Ki)	158	<a href="#">[5]</a>

Note:  $IC_{50}$  and Ki values can vary depending on the assay conditions.

## In Vivo Intraocular Pressure Reduction

Preclinical studies in ocular normotensive monkeys have demonstrated that **H-0106 dihydrochloride** exerts a strong and sustained IOP-lowering effect.[\[1\]](#)[\[2\]](#) This effect is considered a key indicator of its potential as a glaucoma therapeutic.

A pivotal study by Sumi et al. (2014) evaluated a series of isoquinoline-5-sulfonamide compounds, and notably, only H-0104 and H-0106 demonstrated significant IOP reduction in monkeys.[\[1\]](#) This finding suggests a potential disconnect between in vitro ROCK inhibitory potency and in vivo efficacy, highlighting the importance of animal models in the screening process for this class of drugs.[\[1\]](#)

Table 2: Summary of In Vivo IOP Reduction Data for **H-0106 Dihydrochloride** in Monkeys  
(Data from Sumi et al., 2014)

Dose	Time Point	Mean IOP Reduction (mmHg)	Percentage IOP Reduction (%)
Data not publicly available			
Data not publicly available			

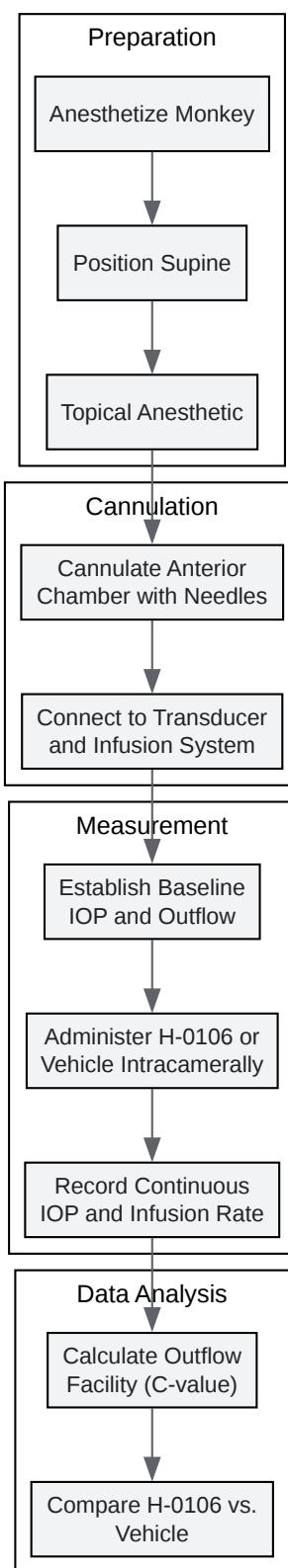
(Note: The detailed quantitative data from the primary publication is not fully accessible. The table serves as a template for the expected data.)

## Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of **H-0106 dihydrochloride** in glaucoma research.

### Measurement of Aqueous Humor Outflow Facility in Monkeys

This protocol is adapted from established methods for assessing the effect of compounds on aqueous humor dynamics in non-human primates.

[Click to download full resolution via product page](#)**Figure 2:** Workflow for Measuring Aqueous Humor Outflow Facility in Monkeys.

## Materials:

- Anesthesia (e.g., ketamine, isoflurane)
- Topical anesthetic (e.g., proparacaine hydrochloride)
- Infusion pump
- Pressure transducers
- Data acquisition system
- Cannulation needles (e.g., 27-gauge)
- Perfusion fluid (e.g., balanced salt solution)
- **H-0106 dihydrochloride** solution and vehicle control

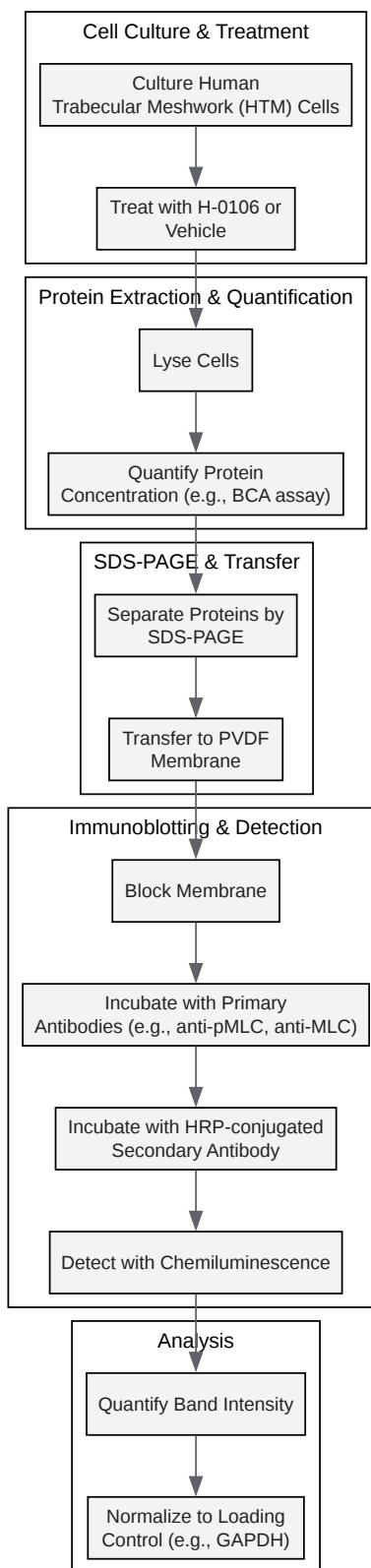
## Procedure:

- Anesthetize the monkey and place it in a supine position.
- Apply a topical anesthetic to the cornea.
- Carefully cannulate the anterior chamber with two needles: one connected to a pressure transducer to measure IOP and the other to an infusion pump to deliver the perfusion fluid.
- Establish a stable baseline IOP and outflow facility by perfusing the anterior chamber with the perfusion fluid at a constant pressure.
- Administer a defined concentration of **H-0106 dihydrochloride** or vehicle into the anterior chamber through the infusion line.
- Continuously record the IOP and the infusion rate required to maintain the set pressure.
- Calculate the outflow facility (C-value) using the formula:  $C = (\text{Infusion Rate}) / (\text{IOP} - \text{Episcleral Venous Pressure})$ .

- Compare the outflow facility before and after drug administration and between the H-0106 and vehicle-treated groups.

## Western Blot Analysis of RhoA Pathway in Trabecular Meshwork Cells

This protocol allows for the quantification of key proteins in the RhoA/ROCK pathway to confirm the mechanism of action of H-0106.

[Click to download full resolution via product page](#)**Figure 3:** Workflow for Western Blot Analysis of the RhoA Pathway.

**Materials:**

- Human Trabecular Meshwork (HTM) cells
- Cell culture reagents
- **H-0106 dihydrochloride**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-MLC, anti-MLC, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

**Procedure:**

- Culture HTM cells to confluence.
- Treat cells with various concentrations of **H-0106 dihydrochloride** or vehicle for a specified time.
- Lyse the cells and collect the protein lysate.
- Determine the protein concentration of each sample.
- Separate equal amounts of protein by SDS-PAGE.

- Transfer the separated proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against the proteins of interest.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

## Trabecular Meshwork Cell Contractility Assay

This assay provides a functional measure of the effect of H-0106 on the contractile properties of TM cells.

### Materials:

- Human Trabecular Meshwork (HTM) cells
- Collagen type I solution
- 24-well plates
- Cell culture medium
- **H-0106 dihydrochloride**
- Imaging system

### Procedure:

- Prepare a collagen gel solution and mix it with a suspension of HTM cells.
- Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize.
- After polymerization, gently detach the gels from the sides of the wells.

- Add cell culture medium containing different concentrations of **H-0106 dihydrochloride** or vehicle to the wells.
- Incubate the plates and monitor the contraction of the collagen gels over time by measuring the change in their diameter using an imaging system.
- Compare the extent of gel contraction in the presence of H-0106 to the vehicle control.

## Synthesis

**H-0106 dihydrochloride** is an isoquinoline-5-sulfonamide derivative. While a detailed, step-by-step synthesis protocol for H-0106 is not publicly available, a general synthetic route for similar compounds involves the following key steps:

- Synthesis of the Isoquinoline Core: Preparation of the substituted isoquinoline ring system.
- Sulfonylation: Introduction of the sulfonyl chloride group at the C5 position of the isoquinoline ring.
- Amidation: Coupling of the isoquinoline sulfonyl chloride with the appropriate amine-containing side chain.
- Purification and Salt Formation: Purification of the final compound and conversion to its dihydrochloride salt to enhance solubility and stability.

## Preclinical Safety and Toxicology

No specific preclinical safety or toxicology data for **H-0106 dihydrochloride** has been made publicly available. For a compound intended for ophthalmic use, a standard battery of preclinical safety studies would be required, including:

- Ocular Irritation Studies: To assess the potential for the drug to cause irritation to the cornea, conjunctiva, and other ocular tissues.
- Systemic Toxicology Studies: To evaluate potential systemic effects following topical ocular administration.

- Pharmacokinetics: To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.
- Safety Pharmacology: To investigate potential effects on major organ systems.

## Conclusion and Future Directions

**H-0106 dihydrochloride** has demonstrated significant potential as a novel therapeutic agent for glaucoma based on its potent IOP-lowering effects in preclinical primate models. Its mechanism of action as a ROCK inhibitor is well-established and targets a key pathway in the regulation of aqueous humor outflow.

However, a comprehensive understanding of its therapeutic potential requires further investigation. Key areas for future research include:

- Dose-response studies to determine the optimal concentration for IOP reduction and to assess the duration of action.
- Efficacy studies in glaucoma models to evaluate its IOP-lowering effects in the context of ocular hypertension.
- Comprehensive preclinical safety and toxicology studies to establish a favorable safety profile for clinical development.
- Neuroprotective studies to investigate whether H-0106 exhibits direct neuroprotective effects on retinal ganglion cells, a desirable characteristic for a glaucoma therapeutic.

The data presented in this technical guide provide a strong rationale for the continued investigation of **H-0106 dihydrochloride** as a promising candidate for the treatment of glaucoma.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [H-0106 Dihydrochloride: A Technical Guide for Glaucoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607906#h-0106-dihydrochloride-for-glaucoma-research]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)